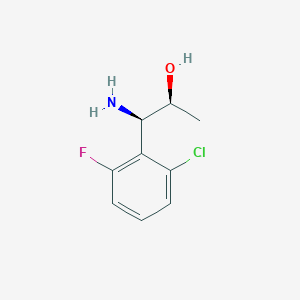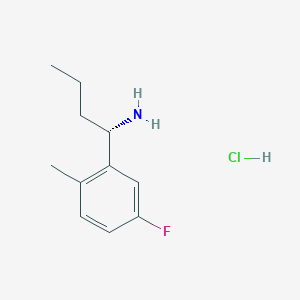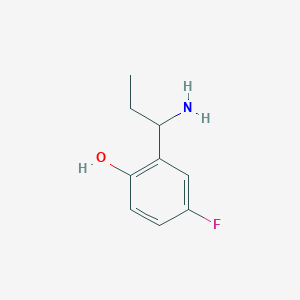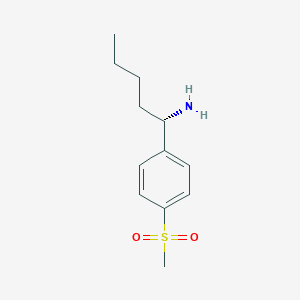
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in the quinoline ring structure imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylquinoline and bromine.
Bromination: The bromination of 4-methylquinoline is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Methoxylation: The brominated intermediate is then subjected to methoxylation using a methoxyating agent, such as sodium methoxide or dimethyl sulfate, in the presence of a base like sodium hydroxide. This step introduces the methoxy group at the desired position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one ring structure. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production may also incorporate continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides and related compounds.
Reduction Products: Reduced quinoline derivatives with altered functional groups.
科学的研究の応用
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine, methoxy, and methyl groups can influence the compound’s binding affinity and selectivity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Modulating receptor activity to alter cellular responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
類似化合物との比較
Similar Compounds
6-Bromoquinolin-2(1H)-one: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
7-Methoxy-4-methylquinolin-2(1H)-one: Lacks the bromine atom, leading to variations in reactivity and activity.
4-Methylquinolin-2(1H)-one: Lacks both the bromine and methoxy groups, making it less versatile in chemical reactions.
Uniqueness
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is unique due to the combination of bromine, methoxy, and methyl groups in the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
6-bromo-7-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-11(14)13-9-5-10(15-2)8(12)4-7(6)9/h3-5H,1-2H3,(H,13,14) |
InChIキー |
PNMLUEOZAOOPDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




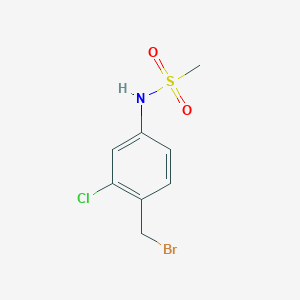

![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

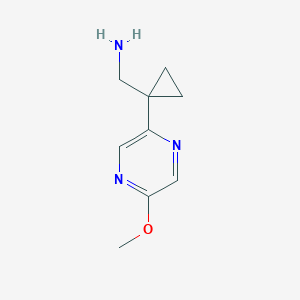
![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
